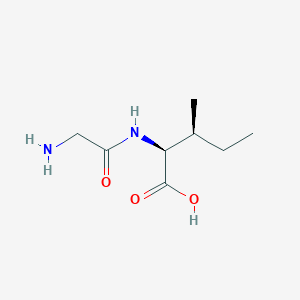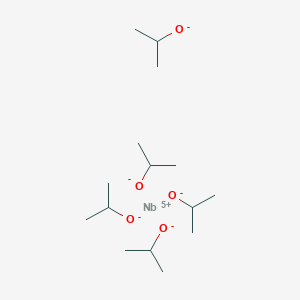
N-甘氨酰-L-异亮氨酸
描述
“N-Glycyl-L-isoleucine” is a dipeptide composed of glycine and isoleucine . It is an incomplete breakdown product of protein digestion or protein catabolism .
Molecular Structure Analysis
“N-Glycyl-L-isoleucine” has a molecular formula of C8H16N2O3 . Its average mass is 188.224 Da, and its mono-isotopic mass is 188.116089 Da . It has one defined stereocenter .
Physical And Chemical Properties Analysis
“N-Glycyl-L-isoleucine” has a density of 1.1±0.1 g/cm³ . Its boiling point is 410.4±30.0 °C at 760 mmHg . The enthalpy of vaporization is 72.7±6.0 kJ/mol . It also has a polar surface area of 92 Ų .
科学研究应用
Pest Control
The compound has been found to be effective in controlling agricultural pests and human vector mosquitoes . The bioefficacy of l-isoleucine, N-allyloxycarbonyl-, and dodecyl ester showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration . This application provides an alternative to synthetic insecticides, reducing the deleterious effects of commercial pesticides or insecticides .
Real-Time Monitoring in Living Cells
A genetically-encoded nanosensor named GEII (Genetically Encoded Isoleucine Indicator) has been developed for real-time monitoring of isoleucine in living cells . The sensor is pH stable, isoleucine-specific, and has a binding affinity (Kd) of 63 ± 6 μM . This tool can be used to understand the functions of isoleucine receptors in metabolic regulation .
Metabolic Engineering
The GEII sensor can also be used for metabolic engineering of bacteria for enhanced production of isoleucine in animal feed industries . This application can help improve the nutritional value of animal feed.
Weight Management
Chronic isoleucine supplementation has been found to prevent diet-induced weight gain in rodents . This application could potentially be used in weight management strategies.
Glucose Tolerance
Acute-isoleucine administration improves glucose tolerance in rodents and reduces postprandial glucose levels in humans . This application could potentially be used in the management of diabetes.
Antioxidant Activities
The compound has also been found to have antioxidant activities . This application could potentially be used in the development of antioxidant supplements or drugs.
未来方向
作用机制
Target of Action
N-Glycyl-L-Isoleucine, also known as Glycyl-L-Isoleucine, is a dipeptide composed of glycine and isoleucine . The primary targets of this compound are likely to be similar to those of its constituent amino acids, glycine and isoleucine. Isoleucine, an essential branched-chain amino acid, plays a key role in hemoglobin synthesis and regulation of blood sugar and energy levels .
Mode of Action
It’s known that isoleucine, one of its constituent amino acids, is involved in the production of energy, stimulants to the upper brain, and helping you to be more alert . It’s also identified as one of the branched-chain amino acids (BCAAs), which are known to have physiological or cell-signaling effects .
Biochemical Pathways
N-Glycyl-L-Isoleucine is an incomplete breakdown product of protein digestion or protein catabolism . It’s likely that this compound affects the biochemical pathways related to protein metabolism and amino acid degradation. Isoleucine, for instance, plays a role in hemoglobin synthesis and is key to the regulation of energy and blood sugar levels .
Pharmacokinetics
It’s known that amino acids like isoleucine are mainly concentrated in muscle tissues . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely be influenced by factors such as the route of administration and the individual’s metabolic rate.
Result of Action
Isoleucine is known to play a role in hemoglobin synthesis and the regulation of blood sugar and energy levels . It’s also believed to mediate glucose uptake into a cell and break it down into energy .
Action Environment
The action, efficacy, and stability of N-Glycyl-L-Isoleucine are likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability of the compound. Moreover, the presence of other substances, such as enzymes or inhibitors, could influence its action .
属性
IUPAC Name |
(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVHCTWYMPWEGN-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941211 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Glycyl-L-isoleucine | |
CAS RN |
19461-38-2 | |
| Record name | Glycyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19461-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycyl-L-isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxyethylidene)isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: GLYCYL-L-ISOLEUCINE serves as a source of the essential amino acid L-isoleucine. While L-isoleucine can be directly absorbed, some organisms, like certain strains of Salmonella typhimurium, utilize GLYCYL-L-ISOLEUCINE as a source for this essential amino acid, particularly when direct L-isoleucine uptake is compromised [, ].
A: Research suggests the presence of dipeptidases capable of hydrolyzing GLYCYL-L-ISOLEUCINE into its constituent amino acids, glycine and L-isoleucine. These amino acids are then available for protein synthesis and other metabolic processes [, , ].
A: Studies on Salmonella typhimurium mutants indicate that GLYCYL-L-ISOLEUCINE uptake is not solely reliant on a dedicated transport system. Mutants deficient in branched-chain amino acid transport systems could still utilize GLYCYL-L-ISOLEUCINE, suggesting alternative uptake mechanisms or intracellular hydrolysis following uptake as a dipeptide [, ].
A: Research on Drosophila melanogaster investigated the role of the enzyme dipeptidase-A (DIP-A) in the context of GLYCYL-L-ISOLEUCINE metabolism. This research aimed to understand the evolutionary significance of DIP-A variants and their impact on utilizing GLYCYL-L-ISOLEUCINE as an L-isoleucine source [].
A: Surprisingly, Drosophila melanogaster lacking functional DIP-A could still survive and develop even when their sole source of L-isoleucine was GLYCYL-L-ISOLEUCINE. This unexpected result suggests the existence of alternative, yet unidentified, pathways for obtaining L-isoleucine from the dipeptide, highlighting the organism's robust metabolic network and buffering capacity [].
A: Yes, research investigated the efficacy of GLYCYL-L-ISOLEUCINE as a component of parenteral nutrition solutions. Results demonstrated that humans efficiently utilize intravenously administered GLYCYL-L-ISOLEUCINE, leading to increased plasma concentrations of essential amino acids, including L-isoleucine [].
A: Structural characterization of GLYCYL-L-ISOLEUCINE reveals insights into its conformational flexibility and potential for hydrogen bonding []. This information can be valuable for understanding its interactions with enzymes, transporters, and other biomolecules.
A: Metabolomic profiling of Laoxianghuang, a preserved fruit product, identified GLYCYL-L-ISOLEUCINE as a significant metabolite, particularly in specific regional varieties []. This finding contributes to a deeper understanding of the food's flavour profile and potential nutritional value.
A: Yes, research has successfully demonstrated the direct glycosidation of a tetrapeptide containing GLYCYL-L-ISOLEUCINE, highlighting its potential use in synthesizing more complex glycopeptides [, ]. This approach holds promise for developing novel biomolecules with specific functionalities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)








![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)